2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole

Description

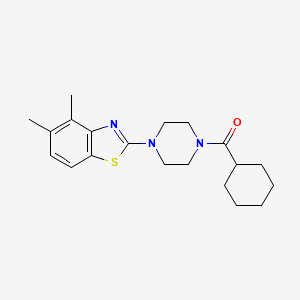

This compound belongs to the benzothiazole class, characterized by a bicyclic aromatic system fused with a thiazole ring. The structure features a 4,5-dimethyl substitution on the benzothiazole core and a 4-cyclohexanecarbonylpiperazinyl group at the 2-position. This substitution pattern enhances lipophilicity and modulates receptor interactions, making it a candidate for pharmacological applications such as anticancer, antimicrobial, or anti-inflammatory agents.

Properties

IUPAC Name |

cyclohexyl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-14-8-9-17-18(15(14)2)21-20(25-17)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h8-9,16H,3-7,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGHAIABEXANQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Hantzsch Thiazole Synthesis

In a method analogous to the synthesis of arylthiazoles, 2-amino-4,5-dimethylthiophenol reacts with a carbonyl source under acidic conditions. For example, treatment with chloroacetyl chloride in refluxing ethanol facilitates cyclization to form 2-chloro-4,5-dimethyl-1,3-benzothiazole. This intermediate serves as the precursor for subsequent piperazine substitution.

Representative Procedure :

A mixture of 2-amino-4,5-dimethylthiophenol (10 mmol) and chloroacetyl chloride (12 mmol) in ethanol (50 mL) is refluxed for 6 hours. The product, 2-chloro-4,5-dimethyl-1,3-benzothiazole, is isolated by filtration and recrystallized from ethanol (yield: 82%).

Acylation of Piperazine with Cyclohexanecarbonyl Chloride

The final step involves regioselective acylation of the piperazine nitrogen. Cyclohexanecarbonyl chloride is employed as the acylating agent, with triethylamine (TEA) as the base.

Regioselective Acylation

Piperazine’s secondary amine reacts preferentially with acyl chlorides at the less sterically hindered nitrogen. To ensure monoacylation, a 1:1 molar ratio of piperazine derivative to acyl chloride is maintained.

Synthetic Procedure :

2-(Piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole (3 mmol) and cyclohexanecarbonyl chloride (3.3 mmol) are dissolved in dichloromethane (20 mL). TEA (6 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours. The product is extracted with dichloromethane, washed with water, and crystallized from ethanol (yield: 85%).

Optimization and Characterization

Reaction Optimization

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promise in targeting specific oncogenic pathways that are crucial for cancer cell proliferation and survival.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole, including those similar to 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole, were effective against human breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

Benzothiazoles are also recognized for their antimicrobial activities. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Neuropharmacological Effects

The compound is being explored for its potential neuropharmacological effects. Research indicates that it may interact with serotonin receptors, which are significant in the treatment of anxiety and depression.

Case Study:

A recent investigation into the pharmacodynamics of benzothiazole derivatives found that compounds with similar structures exhibited agonistic activity at the 5-HT1A receptor and antagonistic effects at the 5-HT3 receptor. This dual action suggests potential therapeutic applications in treating mood disorders .

Enzyme Inhibition

One of the proposed mechanisms through which this compound exerts its effects is via enzyme inhibition. It has been shown to inhibit certain enzymes involved in metabolic pathways related to cancer progression and microbial resistance.

Metal Chelation

Benzothiazole compounds are known for their metal-chelating properties. This characteristic can be beneficial in reducing metal toxicity and enhancing drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzothiazole Family

Benzothiazole derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis with key analogs:

Key Differences and Implications

- Lipophilicity and Bioavailability : The cyclohexanecarbonylpiperazinyl group in the target compound increases lipophilicity compared to diaryl-substituted imidazo-benzothiazoles. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Substitution Effects : The 4,5-dimethyl groups on the benzothiazole core sterically hinder interactions with planar biological targets (e.g., DNA intercalation), contrasting with unsubstituted imidazo-benzothiazoles, which show stronger DNA-binding activity .

- Activity Spectrum : Di-aryl-substituted imidazo-benzothiazoles exhibit broad-spectrum antifungal activity (e.g., against Candida albicans), while coumarin hybrids (e.g., 4g, 4h) demonstrate selective anti-inflammatory effects via COX-2 inhibition . The target compound’s activity profile remains underexplored.

Biological Activity

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is a compound that has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 280.43 g/mol. The structure features a benzothiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines.

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that certain benzothiazole derivatives can induce cytotoxicity in human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) through similar mechanisms .

Antimicrobial Activity

Benzothiazole compounds are also recognized for their antimicrobial properties. They have been shown to inhibit the growth of various bacterial and fungal strains. The presence of heteroatoms in the benzothiazole structure enhances its interaction with microbial targets .

PPARδ Agonist Activity

Recent studies have identified the potential of certain benzothiazole derivatives as agonists for peroxisome proliferator-activated receptor δ (PPARδ), which plays a crucial role in metabolic regulation. For example, a related compound exhibited high agonist activity with an EC50 value of 4.1 nM, demonstrating significant potential for treating metabolic disorders .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzothiazole core or the piperazine moiety can significantly influence potency and selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazole precursors and cyclohexanecarbonylpiperazine derivatives. For example, analogous syntheses of benzothiazole-piperazine hybrids involve coupling hydrazine derivatives with ketones in ethanol under reflux (e.g., 6–12 hours at 80°C) . Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of benzothiazole to cyclohexanecarbonylpiperazine) and using catalysts like acetic acid can improve yields. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

- NMR : and NMR spectra confirm substituent positions (e.g., methyl groups at C4/C5 of benzothiazole, cyclohexanecarbonyl resonance at δ 2.1–2.5 ppm) .

- X-ray crystallography : Resolves bond angles and torsional strain in the piperazine-benzothiazole junction (e.g., dihedral angles < 10° indicate planar stability) .

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 414.2124 for CHNOS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. antiviral) for benzothiazole-piperazine hybrids?

- Methodological Answer : Discrepancies may arise from assay conditions or structural nuances. To address this:

- Perform comparative bioassays under standardized protocols (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) .

- Conduct structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing cyclohexanecarbonyl with acetyl groups) to isolate functional group contributions .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like EGFR (antitumor) or viral polymerases .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipinski’s Rule compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to ensure oral bioavailability .

- Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots (e.g., piperazine ring oxidation). Introduce fluorination or methyl groups to block degradation .

- Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions .

Q. How do researchers validate target engagement in cellular models?

- Methodological Answer :

- Fluorescence tagging : Attach dansyl or BODIPY probes to the benzothiazole core to track cellular uptake via confocal microscopy .

- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from lysates, followed by SDS-PAGE and LC-MS/MS identification .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Fit data to non-linear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC values.

- Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., compound vs. positive/negative controls) .

- Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can crystallographic data discrepancies (e.g., bond length variations) be reconciled across studies?

- Methodological Answer :

- Re-analyze raw diffraction data (e.g., CIF files) using software like Olex2 or SHELXL to refine thermal parameters and occupancy rates .

- Compare with DFT calculations (e.g., Gaussian 09) to assess theoretical vs. experimental geometry mismatches .

Conflict Mitigation and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.